(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a conjugated α,β-unsaturated ketone system. Its structure features a 3,4-dimethoxyphenyl group at the 1-position and a 5-methylthiophen-2-yl substituent at the 3-position of the propenone backbone. Chalcones of this type are known for their structural versatility, enabling interactions with biological targets such as kinases and transcription factors, making them candidates for anticancer and anti-inflammatory applications .
The compound’s stereoelectronic properties are influenced by the electron-donating methoxy groups on the phenyl ring and the electron-rich thiophene moiety. The (2E)-configuration ensures planarity of the α,β-unsaturated system, critical for π-orbital overlap and molecular recognition. Crystallographic studies of analogous chalcones reveal dihedral angles between aromatic rings ranging from 7.4° to 19.3°, affecting packing efficiency and solubility .
Properties
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-11-4-6-13(20-11)7-8-14(17)12-5-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPLZUREMXKHJG-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=CC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dimethoxybenzaldehyde and 5-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. Purification of the compound is typically achieved through recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In the field of chemistry, (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one serves as a precursor or intermediate in the synthesis of more complex organic molecules. Its unique structural features allow for modifications that can lead to derivatives with enhanced properties.
Biology
This compound has been extensively studied for its potential biological activities, including:
- Antimicrobial Activity: Research indicates that chalcones exhibit significant antibacterial and antifungal properties. This compound has shown promise against various microbial strains.
- Anti-inflammatory Properties: Studies suggest that this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory agents.
- Anticancer Activity: The compound's ability to interact with cellular targets involved in cancer progression suggests potential therapeutic applications in oncology. Mechanistic studies are ongoing to elucidate its action on specific receptors or enzymes related to cancer cell proliferation and survival.
Medicine
In medicinal chemistry, this compound is being explored as a lead compound for drug development. Its structural properties facilitate modifications that can improve efficacy and reduce toxicity. The compound's interactions with biological targets are under investigation to determine its potential as a therapeutic agent.
Industrial Applications
Beyond its biological significance, this chalcone derivative is also utilized in the development of new materials and dyes due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The biological activity of (2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The compound can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties:
Key Observations:
Substituent Effects on Bioactivity: Methoxy groups (e.g., 3,4-dimethoxyphenyl) enhance electron delocalization, improving interactions with enzymes like STAT3 and NF-κB, as seen in derivatives such as (E)-3-(4-bromo-3,5-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one .
Crystallographic and Conformational Differences :
- The dihedral angle between the 3,4-dimethoxyphenyl and 4-hydroxyphenyl rings in (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one is 19.34°, while thiophene-containing analogues (e.g., the target compound) may exhibit greater planarity due to reduced steric hindrance .
- Halogenated derivatives (e.g., bromo or fluoro substituents) show altered packing modes via C–X···O interactions, influencing solubility .
Synthetic Accessibility: The target compound is synthesized via Claisen-Schmidt condensation, similar to other chalcones. However, thiophene aldehydes require optimized reaction conditions (e.g., ethanol/DMF solvent systems) to achieve high yields .
Pharmacokinetic Considerations :
- Methoxy and thiophene groups may slow metabolic degradation compared to hydroxylated analogues, as observed in pharmacokinetic studies of trimethoxyphenyl chalcones .
Biological Activity
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylthiophen-2-yl)prop-2-en-1-one, commonly classified as a chalcone, is a compound of significant interest due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, exploring its mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C16H16O3S
- Molecular Weight : 288.36 g/mol
- CAS Number : 941717-90-4
Structural Features
The compound features a prop-2-en-1-one backbone with a dimethoxy-substituted phenyl ring and a methylthiophenyl moiety. These structural characteristics contribute to its unique chemical behavior and biological activity.
Anticancer Activity
Research indicates that chalcones exhibit significant anticancer properties. They can inhibit cancer cell proliferation, induce apoptosis, and suppress tumor angiogenesis. The mechanism often involves the modulation of various signaling pathways such as STAT3 and NF-κB.
Case Study Example :
A study demonstrated that chalcone derivatives, including this compound, inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspase enzymes .
Antimicrobial Activity
Chalcones have shown promising antimicrobial effects against various pathogens. The compound's ability to disrupt bacterial cell membranes and inhibit essential enzymes is crucial for its antimicrobial action.
Experimental Findings :
In vitro studies have revealed that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it was found effective against Staphylococcus aureus and Escherichia coli in disk diffusion assays .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its capacity to inhibit pro-inflammatory cytokines and signaling pathways.
Mechanism of Action :
The compound may reduce inflammation by downregulating the expression of cyclooxygenase enzymes (COX) and inhibiting the release of inflammatory mediators such as TNF-alpha and IL-6 .
Synthesis Methods
The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 5-methylthiophene in the presence of a base like sodium hydroxide or potassium hydroxide under reflux conditions.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
